AC-beta-(2-THIENYL)-ALA-OH

概要

説明

AC-beta-(2-THIENYL)-ALA-OH:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of AC-beta-(2-THIENYL)-ALA-OH typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxylic acid and alanine.

Acetylation: The amino group of alanine is acetylated using acetic anhydride to form N-acetylalanine.

Coupling Reaction: The acetylated alanine is then coupled with 2-thiophenecarboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions:

Oxidation: AC-beta-(2-THIENYL)-ALA-OH can undergo oxidation reactions, where the thienyl group is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form derivatives with altered functional groups.

Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted thienyl derivatives with various functional groups.

科学的研究の応用

AC-beta-(2-THIENYL)-ALA-OH, a thienyl-substituted α-amino acid derivative, exhibits a range of applications across various scientific disciplines. Research indicates its utility in pharmaceutical development, biosensing, food science, computational chemistry, and biomedical engineering.

Scientific Research Applications

Pharmaceutical Development: this compound can serve as a precursor or building block in pharmaceutical development.

Biosensing: Amino-based metal-organic frameworks (MOFs) that encompass NH2-MIL-53(Al) have been synthesized for biosensing applications. The pendant group on synthesized NH2-MIL-53(Al) can be activated using MES buffer. Biofunctionalization of MOF can be established through conjugation with anti-BSA.

Food Science, Pharmaceuticals, and Cosmetics: Antioxidant peptides are a current hotspot in food science, pharmaceuticals, and cosmetics. Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach. Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry.

Computational Chemistry: Density functionals have been assessed for the calculation of the molecular structure and properties of several peptides with the general formula Ac-Lys-(Ala)n-Lys-NH2, with n = 0 to 5. The chemical reactivity descriptors for these systems have been calculated, and the results of these calculations can be used to predict the protonation sites of similar peptides.

Biomedical Engineering: The development of peptide-based materials has emerged as one of the most challenging aspects of biomaterials in recent years. Peptide-based materials are formed under various conditions, with critical factors including pH, amino acid composition within the sequence, and cross-linking techniques.

Case Studies and Research Findings

-

Antineoplastic Efficacy in Hepatoma Models:

- New 2-(thien-2-yl)-acrylonitriles with kinase inhibitory activity were prepared and tested for their antineoplastic efficacy in hepatoma models .

- Four out of 14 derivatives inhibited hepatoma cell proliferation at (sub-)micromolar concentrations, with IC50 values lower than that of sorafenib (a clinically relevant multikinase inhibitor) .

- Compounds 1b and 1c demonstrated excellent antineoplastic efficacy, confirmed by colony formation assays and in vivo examinations of hepatoma tumors grown on fertilized chicken eggs .

- The mechanism of action involves the induction of apoptotic capsase-3 activity, without unspecific cytotoxic effects .

- Kinase profiling identified 1b and 1c as (multi-)kinase inhibitors with preferential activity against the VEGFR-2 tyrosine kinase .

- Bioinformatic analysis supported experimental findings, indicating that the hydroxy group of 1c is crucial for VEGFR-2 binding .

- In xenograft experiments using HepG2-tumors, topical treatment with 1b and 1c led to significant, dose-dependent tumor reductions, even exceeding the effects of sorafenib .

- Lactate dehydrogenase (LDH) release assays confirmed that the antiproliferative effects were not due to unspecific cytotoxicity .

-

Inhibition of Phenylalanine Hydroxylase:

- β-2-thienyl-dl-alanine demonstrates inhibitory properties on rat phenylalanine hydroxylase from crude liver and kidney homogenates .

- Crystal structures of human phenylalanine hydroxylase catalytic domain complexes with tetrahydrobiopterin and 3-(2-thienyl)-L-alanine have been determined, providing insights into substrate specificity and molecular motions related to substrate binding .

-

Hyaluronan-Mediated Corneal Protection:

- High-molecular-weight hyaluronan (HA-HMW) provides corneal protection against sodium lauryl sulfate (SLS)-induced toxic effects .

- In vitro, HA-HMW significantly decreased SLS-induced oxidative stress, apoptosis, and inflammation cytokine production in human corneal epithelial cells .

- In vivo, HA-HMW attenuated SLS-induced cornea injuries, characterized by damaged corneal epithelium, anterior stroma, and inflammatory infiltrations .

- The study demonstrated a correlation between in vitro and in vivo findings, indicating that HA-HMW decreases SLS-induced toxic effects and protects the cornea .

Data Table: Effects of Hyaluronan on Corneal Cells Exposed to Sodium Lauryl Sulfate (SLS)

| Parameter | HA-HMW Treatment | SLS Exposure | Outcome |

|---|---|---|---|

| Cell Viability | Yes | Yes | Significantly decreased SLS-induced cell death |

| Oxidative Stress | Yes | Yes | Reduced oxidative stress in corneal epithelial cells |

| Apoptosis | Yes | Yes | Decreased apoptosis via caspase-3, -8, and -9 activation |

| Cytokine Production (IL-6, IL-8) | Yes | Yes | Lower levels of pro-inflammatory cytokines, indicating reduced inflammation |

| Corneal Damage | Yes | Yes | Attenuated damage to the corneal epithelium and anterior stroma, with fewer inflammatory infiltrations, as observed via in vivo confocal microscopy in rabbit models |

Thienyl-Substituted α-Ketoamide Properties

作用機序

The mechanism of action of AC-beta-(2-THIENYL)-ALA-OH involves its interaction with specific molecular targets and pathways. The thienyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The acetylamino group may enhance the compound’s ability to interact with enzymes and receptors, leading to potential therapeutic effects.

類似化合物との比較

2-acetylamino-3-(2-thienyl)propionic acid ethyl ester: A closely related compound with an ethyl ester group.

2-thiophenecarboxylic acid: A precursor used in the synthesis of AC-beta-(2-THIENYL)-ALA-OH.

N-acetylalanine: An intermediate in the synthesis of the compound.

Uniqueness:

- This compound is unique due to the presence of both the thienyl and acetylamino groups, which confer distinct chemical and biological properties.

- The compound’s structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug development.

生物活性

AC-beta-(2-THIENYL)-ALA-OH, also known as 3-(2-thienyl)-DL-alanine, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

- Chemical Formula : C₇H₉NO₂S

- Molecular Weight : 171.22 g/mol

- Boiling Point : 311.3 ± 32.0 °C

- Melting Point : 275-277 °C (decomposes) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Its structural modifications allow it to interact with bacterial membranes, leading to cell lysis and inhibition of growth.

- Mechanism of Action : The compound appears to disrupt bacterial cell membranes, similar to other antimicrobial peptides. This action is crucial for its effectiveness against various strains of bacteria, including drug-resistant pathogens.

| Study | Organism Tested | Activity | Mechanism of Action |

|---|---|---|---|

| Mycobacterium smegmatis | Inhibition of growth | Disruption of cell membranes | |

| Pseudomonas aeruginosa | Moderate activity | Unknown |

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific receptors overexpressed in cancer cells.

- Case Study Example : In a study involving radiolabelled peptides targeting cancer cells, compounds similar to this compound showed promising results in imaging and potentially treating tumors by binding to specific receptors associated with malignancies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's thienyl group enhances its lipophilicity, allowing it to integrate into bacterial membranes and disrupt their integrity.

- Receptor Binding : Similar to other amino acid derivatives, it may selectively bind to receptors that are overexpressed in certain tumors, facilitating targeted therapy.

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes critical for cancer cell proliferation and survival.

特性

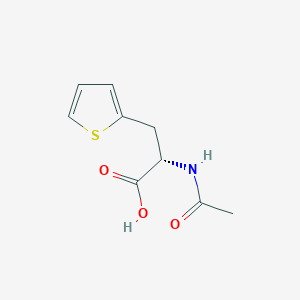

IUPAC Name |

(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFVGPGABHYRPJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003383 | |

| Record name | N-(1-Hydroxyethylidene)-3-thiophen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83396-76-3 | |

| Record name | N-(1-Hydroxyethylidene)-3-thiophen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。